molecular formula C11H11NS B3114139 2,5-Dimethyl-4-phenylthiazole CAS No. 19968-59-3

2,5-Dimethyl-4-phenylthiazole

Cat. No. B3114139
CAS RN: 19968-59-3
M. Wt: 189.28 g/mol
InChI Key: MSTZWWAYEIGOJI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-phenylthiazole is a chemical compound with the linear formula C11H11NS . It has a molecular weight of 189.28 .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4-phenylthiazole consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

2,5-Dimethyl-4-phenylthiazole has a molecular weight of 189.28 .

Scientific Research Applications

Pharmaceutical and Biological Activities

Thiazoles and their derivatives have shown a wide range of pharmaceutical and biological activities . They have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Agrochemical Applications

Thiazoles are used in different fields such as agrochemicals . They are used in the development of pesticides and other agrochemical products due to their biological activities .

Industrial Applications

Thiazoles are used in various industrial applications . They are used in the production of dyes, pigments, and chromophores .

Photographic Sensitizers

Thiazoles are used as photographic sensitizers . They are used in the development of photosensitive materials due to their light-sensitive properties .

Organic Electronics

Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

Optoelectronic Devices

Thiazolothiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Antioxidant Activities

Some thiazole-based compounds have shown better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Antibacterial Activities

The binding affinity of the synthesized compounds against DNA gyrase B is within − 7.5 to − 6.0 kcal/mol, compared to amoxicillin (− 6.1 kcal/mol) . This suggests potential antibacterial activities of these compounds .

properties

IUPAC Name

2,5-dimethyl-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-8-11(12-9(2)13-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTZWWAYEIGOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-phenylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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